Methyl 3-(2-chloro-5-fluorophenyl)-3-oxopropanoate
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Overview
Description
Methyl 3-(2-chloro-5-fluorophenyl)-3-oxopropanoate is an organic compound with the molecular formula C10H8ClFO3 It is a derivative of propanoic acid and contains both chloro and fluoro substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chloro-5-fluorophenyl)-3-oxopropanoate typically involves the esterification of 3-(2-chloro-5-fluorophenyl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-chloro-5-fluorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-(2-chloro-5-fluorophenyl)-3-oxopropanoic acid.
Reduction: Methyl 3-(2-chloro-5-fluorophenyl)-3-hydroxypropanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2-chloro-5-fluorophenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 3-(2-chloro-5-fluorophenyl)-3-oxopropanoate exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-chloro-5-fluorophenyl)-2-hydroxypropanoate: Similar structure but with a hydroxyl group instead of a keto group.
Methyl 3-(2-chloro-5-fluorophenyl)-3-hydroxypropanoate: Similar structure but with a hydroxyl group instead of a keto group.
Methyl 3-(2-chloro-5-methylphenyl)-3-oxopropanoate: Similar structure but with a methyl group instead of a fluoro group.
Uniqueness
Methyl 3-(2-chloro-5-fluorophenyl)-3-oxopropanoate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, binding affinity, and specificity in various applications.
Properties
Molecular Formula |
C10H8ClFO3 |
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Molecular Weight |
230.62 g/mol |
IUPAC Name |
methyl 3-(2-chloro-5-fluorophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C10H8ClFO3/c1-15-10(14)5-9(13)7-4-6(12)2-3-8(7)11/h2-4H,5H2,1H3 |
InChI Key |
ZGPWDGMKNDSHNX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C1=C(C=CC(=C1)F)Cl |
Origin of Product |
United States |
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